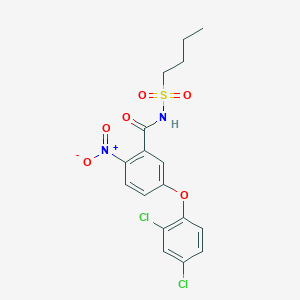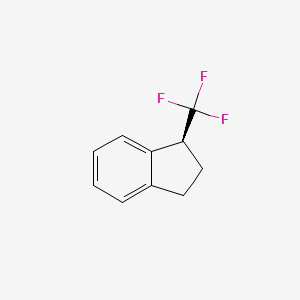
(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene is an organic compound that features a trifluoromethyl group attached to an indene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the ring-opening lithiation-borylation of 2-trifluoromethyl oxirane, which provides versatile trifluoromethyl-substituted boronic esters . This method involves the use of non-polar solvents and specific reaction conditions to ensure the desired stereospecificity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indene structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学研究应用
Chemistry
In chemistry, (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group can enhance the pharmacokinetic properties of drug molecules, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.
作用机制
The mechanism of action of (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, (1S)-1-(Trifluoromethyl)-2,3-dihydro-1H-indene stands out due to its indene structure, which provides a unique framework for chemical modifications. The presence of the trifluoromethyl group further enhances its chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
68533-21-1 |
|---|---|
分子式 |
C10H9F3 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
(1S)-1-(trifluoromethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1 |
InChI 键 |
HLLRNLNXSJRSRZ-VIFPVBQESA-N |
手性 SMILES |
C1CC2=CC=CC=C2[C@H]1C(F)(F)F |
规范 SMILES |
C1CC2=CC=CC=C2C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)
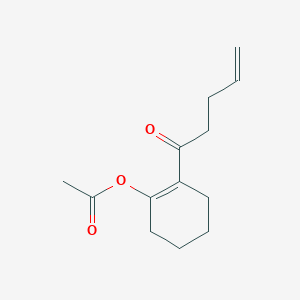
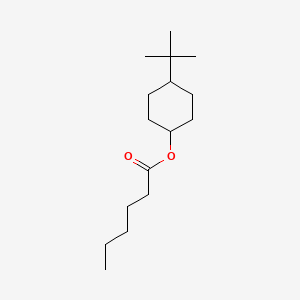
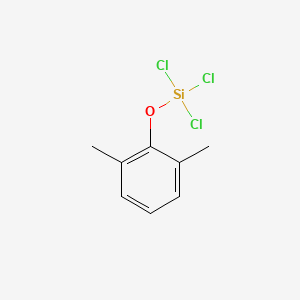
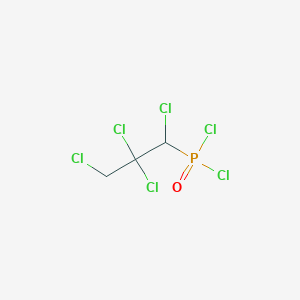
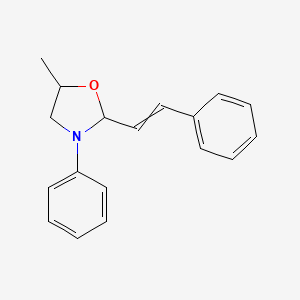
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)
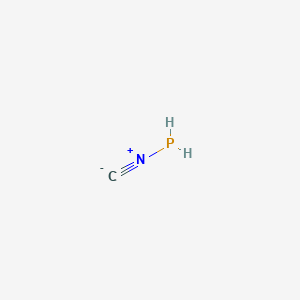
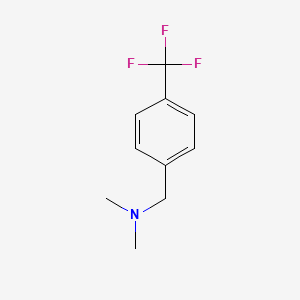
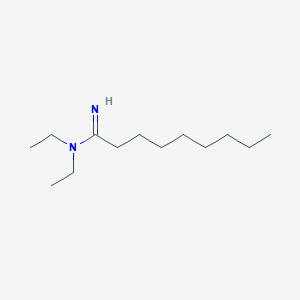
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)

